![molecular formula C15H16N2O3S B5710995 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)
3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide
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Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves specific chemical pathways that yield potent activities. For instance, Ellingboe et al. (1992) describe the synthesis of a series of 4-[(methylsulfonyl)amino]benzamides showing potent Class III antiarrhythmic activity, highlighting the critical steps in synthesizing these compounds and their structure-activity relationship (Ellingboe et al., 1992).
Molecular Structure Analysis
The molecular structure of N-((4-aminophenyl)sulfonyl)benzamide has been explored using density functional theory (DFT), revealing insights into the vibrational frequencies, molecular docking, and the compound's reactivity nature (FazilathBasha et al., 2021). Similarly, structural and spectroscopic studies on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide provided valuable data on its molecular characteristics, supporting its analysis (Sarojini et al., 2013).
Chemical Reactions and Properties
The compound's chemical reactions involve interactions with different reagents and conditions leading to various products, as seen in the study of rearrangement and coordination of similar sulfonamides (Bermejo et al., 2000). These studies help understand the compound's reactivity and potential for forming complex structures.
Physical Properties Analysis
Research on similar compounds provides insights into their physical properties, such as solubility, melting points, and stability under different conditions. The synthesis and characterization of novel acridine and bis-acridine sulfonamides explore these aspects and their inhibitory activity against specific enzymes, shedding light on the physical properties of sulfonamide compounds (Ulus et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for substitution reactions, and interactions with biological molecules, are crucial. The synthesis and electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides offer insights into the chemical properties and potential applications of sulfonamide derivatives (Morgan et al., 1990).
Mechanism of Action
Target of Action
The primary target of 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, also known as MSAB, is β-catenin . β-catenin is a key component in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The interaction of MSAB with β-catenin affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB downregulates Wnt/β-catenin target genes . This leads to the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
MSAB exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In animal models, daily intraperitoneal injection of MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells .
Action Environment
It’s worth noting that the effectiveness of msab can vary depending on the dependence of the cells on the wnt signaling pathway .
properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-8-13(9-7-11)17(2)21(19,20)14-5-3-4-12(10-14)15(16)18/h3-10H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISVYIFTUUZERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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